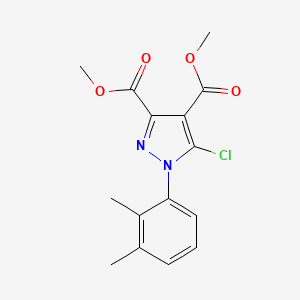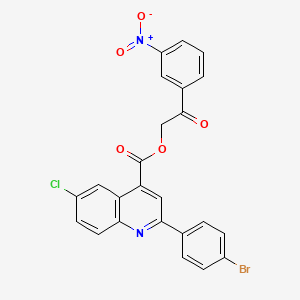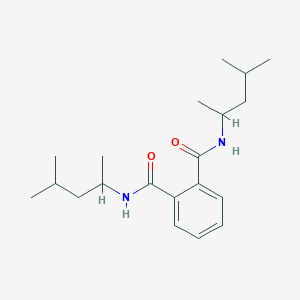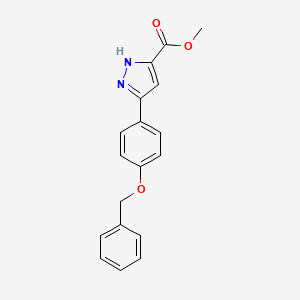
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate is a complex organic compound with the molecular formula C26H21N3O3 and a molecular weight of 423.476 g/mol . This compound is known for its unique structure, which includes a quinoline moiety, a phenyl ring, and an acetate group. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves several steps. One common synthetic route includes the reaction of 2-phenyl-4-quinolinecarboxylic acid with ethanehydrazonoyl chloride to form the intermediate compound. This intermediate is then reacted with phenyl acetate under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reaction.
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the synthesis process can be scaled up using standard organic synthesis techniques, including the use of larger reaction vessels and more efficient purification methods.
Chemical Reactions Analysis
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically occurs at the phenyl ring or the quinoline moiety, leading to the formation of quinoline N-oxide or phenyl acetate derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring or the quinoline moiety. Common reagents for these reactions include halogens and nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce alcohol derivatives.
Scientific Research Applications
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions. Its ability to interact with biological molecules makes it a useful tool in drug discovery and development.
Medicine: Research into the potential therapeutic applications of this compound is ongoing. It has shown promise in preliminary studies as a potential anticancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This inhibition can disrupt various cellular pathways, leading to the desired biological effects. For example, in cancer research, the compound may inhibit enzymes involved in cell division, thereby slowing down or stopping the proliferation of cancer cells.
Comparison with Similar Compounds
4-(N-((2-Phenyl-4-quinolinyl)carbonyl)ethanehydrazonoyl)phenyl acetate can be compared to other similar compounds, such as:
N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)isonicotinamide: This compound has a similar structure but includes an isonicotinamide group instead of an acetate group.
2-(4-methoxyphenyl)-N-(4-{N-[(2-phenyl-4-quinolinyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide: This compound features a methoxy group on the phenyl ring, which can alter its chemical properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C26H21N3O3 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
[4-[(E)-C-methyl-N-[(2-phenylquinoline-4-carbonyl)amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C26H21N3O3/c1-17(19-12-14-21(15-13-19)32-18(2)30)28-29-26(31)23-16-25(20-8-4-3-5-9-20)27-24-11-7-6-10-22(23)24/h3-16H,1-2H3,(H,29,31)/b28-17+ |
InChI Key |
PBZADHBKKPDRGH-OGLMXYFKSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)/C4=CC=C(C=C4)OC(=O)C |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=C3)C4=CC=C(C=C4)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-t-BOC-3-Fluoro-1,9-Diazaspiro[5.5]undecane](/img/structure/B12047778.png)

![2-Amino-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B12047792.png)
![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-butoxybenzoate](/img/structure/B12047799.png)

![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047808.png)


![4-Chloro-2-(methylthio)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-pyrimidinecarboxamide](/img/structure/B12047838.png)
![1-allyl-4-hydroxy-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-oxo-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B12047852.png)

![4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B12047856.png)
![3-(2-bromophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12047859.png)

